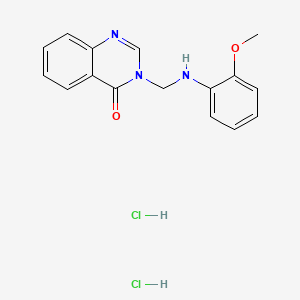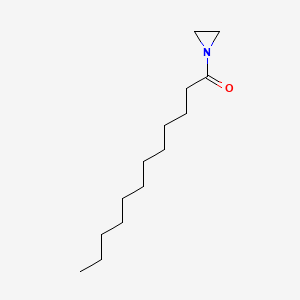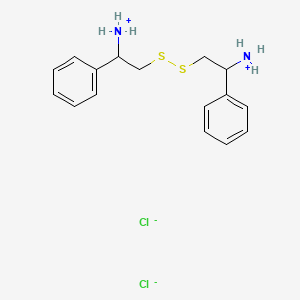![molecular formula C46H88N2O2 B13769636 (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)
(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide is a chemical compound known for its unique properties and applications. It is a solid substance commonly used in various industrial applications, including the production of printing inks and paper coatings. This compound is derived from erucic acid and ammonia through a catalytic process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide involves the reaction of erucic acid with ammonia in the presence of a catalyst. The process includes the following steps:
Amidation: Erucic acid reacts with ammonia to form the amide.
Dehydration: The reaction mixture is then dehydrated to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The process involves:
Catalytic Reaction: Using a suitable catalyst to facilitate the reaction between erucic acid and ammonia.
Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of printing inks, paper coatings, and as a slip agent in plastics.
Mécanisme D'action
The mechanism of action of (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Erucamide: A similar compound derived from erucic acid, used as a slip agent and anti-blocking agent in plastics.
Oleamide: Another amide compound with similar properties, used in various industrial applications.
Stearamide: A fatty acid amide used as a lubricant and anti-blocking agent.
Uniqueness: (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide is unique due to its specific structure and properties, which make it suitable for specialized applications in printing inks, paper coatings, and as a slip agent. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C46H88N2O2 |
|---|---|
Poids moléculaire |
701.2 g/mol |
Nom IUPAC |
(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide |
InChI |
InChI=1S/C46H88N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45(49)47-43-44-48-46(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-44H2,1-2H3,(H,47,49)(H,48,50)/b19-17-,20-18- |
Clé InChI |
GUIUQQGIPBCPJX-CLFAGFIQSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B13769563.png)
![Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt](/img/structure/B13769564.png)









![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769633.png)

